molecular formula C10H11N3O B8197014 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile

2-(Cyclopentyloxy)pyrimidine-5-carbonitrile

Cat. No.: B8197014
M. Wt: 189.21 g/mol
InChI Key: UTAQSHWLYALOLY-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile typically involves the reaction of cyclopentanol with pyrimidine-5-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary but often include derivatives with modified functional groups that can enhance or alter the biological activity of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile primarily involves the inhibition of specific enzymes such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and induction of apoptosis . Molecular docking studies have shown that this compound fits well into the active sites of these enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopentyloxypyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-8-6-12-10(13-7-8)14-9-3-1-2-4-9/h6-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQSHWLYALOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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